1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole
Description
Significance of Heterocyclic Motifs in Contemporary Medicinal Chemistry Research
Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of medicinal chemistry. ijnrd.orgopenaccessjournals.com Over 85% of all biologically active chemical entities contain a heterocycle, a testament to their central role in drug design. nih.gov These motifs are integral to a vast number of natural products, including vitamins, alkaloids, and antibiotics. ijraset.com
The prevalence of heterocycles in pharmaceuticals can be attributed to several factors. The presence of heteroatoms like nitrogen, oxygen, and sulfur allows for a wide range of interactions with biological targets, such as hydrogen bonding, which are crucial for molecular recognition and binding affinity. nih.gov Furthermore, the structural diversity of heterocyclic rings enables chemists to fine-tune the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile. nih.gov
The Pyrazole (B372694) Nucleus as a Versatile Synthon for Bioactive Molecule Development
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a highly valued scaffold in drug discovery. nih.govmdpi.com Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netmdpi.com A number of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib, feature a pyrazole core, highlighting its clinical significance. nih.govnih.gov
The versatility of the pyrazole nucleus stems from its synthetic accessibility and the ability to introduce a variety of substituents at different positions on the ring. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. researchgate.net The pyrazole scaffold is considered a "privileged" structure, meaning it can serve as a template for the development of ligands for multiple biological targets. nih.gov
Table 1: Examples of Bioactive Pyrazole-Containing Compounds
| Compound | Biological Activity |
| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |
| Ruxolitinib | Anticancer (JAK inhibitor) |
| Sildenafil | Erectile dysfunction treatment (PDE5 inhibitor) |
| Rimonabant | Anti-obesity (CB1 receptor antagonist) |
Pyrrolidine (B122466) Moieties in Pharmacologically Relevant Structures and Their Synthetic Accessibility
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another key building block in medicinal chemistry. nih.govwikipedia.org It is a common motif in a wide array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and is a constituent of the amino acid proline. wikipedia.orgmdpi.com The non-planar, three-dimensional structure of the pyrrolidine ring allows for precise spatial orientation of substituents, which can be critical for selective binding to biological targets. nih.gov
Pyrrolidine derivatives have demonstrated a diverse range of pharmacological activities, including antiviral, anticancer, and central nervous system effects. nih.gov The synthetic accessibility of the pyrrolidine scaffold, often starting from readily available precursors like proline, makes it an attractive component for the design of new chemical entities. mdpi.comresearchgate.net
Table 2: Pharmacological Applications of Pyrrolidine-Containing Scaffolds
| Therapeutic Area | Example Compound Class |
| Antiviral | Lincosamides |
| Anticancer | Pyrrolidine-2,5-diones |
| Central Nervous System | Racetams |
| Cardiovascular | ACE inhibitors (e.g., Captopril) |
Rationale for the Academic Investigation of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole as a Novel Chemical Entity
The academic investigation of a novel, previously uncharacterized compound such as this compound is driven by the principles of molecular hybridization. By combining the pharmacophoric features of the pyrazole and pyrrolidine rings, researchers aim to create a new molecule with potentially unique and beneficial biological properties.
The rationale for studying this specific compound is multifaceted:
Synergistic Activity: The combination of the two heterocyclic systems could lead to a synergistic enhancement of a known biological activity of either individual scaffold.
Novel Biological Profile: The hybrid molecule may exhibit a completely new pharmacological profile, distinct from its constituent parts.
Improved Physicochemical Properties: The pyrrolidine moiety could modulate the solubility, lipophilicity, and other drug-like properties of the pyrazole core, potentially leading to improved pharmacokinetic characteristics.
Exploration of Chemical Space: The synthesis and study of novel compounds contribute to the expansion of the known chemical space, providing new starting points for future drug discovery efforts.
Overview of Research Methodologies Applied to Novel Synthetic Compounds in Academic Discovery Pipelines
The journey of a novel synthetic compound from its conception to the elucidation of its biological activity follows a well-established pipeline in academic research. mdpi.comnews-medical.net This process typically involves several key stages:
Chemical Synthesis and Characterization: The first step is the synthesis of the target molecule using established or newly developed synthetic methods. ijpsr.comrsc.org The structure and purity of the synthesized compound are then rigorously confirmed using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Biological Screening: The newly synthesized compound is then subjected to a series of in vitro assays to evaluate its biological activity. nih.gov This can range from broad screening against a panel of cell lines to more targeted assays designed to measure the compound's effect on a specific enzyme or receptor.
Structure-Activity Relationship (SAR) Studies: Based on the initial screening results, medicinal chemists may design and synthesize a series of related analogues to explore the structure-activity relationship. researchgate.net This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.
Computational Modeling and Docking Studies: In parallel with experimental work, computational methods are often employed to predict the binding mode of the compound to its biological target and to guide the design of more potent analogues. nih.gov
In Vivo Evaluation: Promising compounds identified through in vitro screening and SAR studies may then be advanced to in vivo testing in animal models to assess their efficacy and pharmacokinetic properties in a living organism. nih.gov
The investigation of this compound would likely follow these established methodologies to systematically explore its chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-7-8(6-10-11)9(13)12-4-2-3-5-12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIMAOVPKQCJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization for 1 Methyl 4 Pyrrolidine 1 Carbonyl 1h Pyrazole
Retrosynthetic Analysis of the 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Scaffold
A retrosynthetic analysis of this compound reveals that the primary disconnection is at the amide bond. This bond can be formed through the reaction of an activated 1-methyl-1H-pyrazole-4-carboxylic acid derivative and pyrrolidine (B122466). The key intermediate, 1-methyl-1H-pyrazole-4-carboxylic acid, can be synthesized from simpler precursors. This disconnection strategy forms the basis for the subsequent multistep synthesis.
Development of Green Chemistry Principles in the Synthesis of this compound
Efforts to develop more environmentally friendly synthetic routes are of growing importance. In the context of pyrazole (B372694) synthesis, green chemistry principles can be applied in several ways. The use of greener solvents, such as ethanol (B145695) or even water, is a key consideration. jetir.orgresearchgate.net For example, the Knorr pyrazole synthesis can be performed in ethanol, a renewable solvent. jetir.org
The use of catalysts that can be easily recovered and reused is another important aspect of green chemistry. Heterogeneous catalysts, such as Amberlyst-70, have been shown to be effective in the synthesis of pyrazoles and can be recycled. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. nih.govnih.gov
Exploration of Alternative Synthetic Pathways for Enhanced Efficiency and Yield
Another strategy involves the use of novel catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to construct the pyrazole ring with various substituents. mdpi.com While not directly applicable to the core synthesis of the target molecule, such methods offer versatility in creating a library of related compounds for further research.
The following table lists the compound names mentioned in this article:
| Compound Name |
|---|
| This compound |
| 1-methyl-1H-pyrazole-4-carboxylic acid |
| methyl 1-methyl-1H-pyrazole-4-carboxylate |
| methyl 1H-pyrazole-4-carboxylate |
| pyrrolidine |
Scale-Up Considerations for Laboratory to Preparative Synthesis of this compound
Transitioning the synthesis of this compound from the laboratory bench to a preparative or industrial scale introduces a host of challenges that extend beyond simple multiplication of reagent quantities. Key considerations include process safety, economic viability, and consistent product quality. A robust scale-up strategy must address these factors for each key step of the synthesis, from the formation of the pyrazole core to the final amidation and purification.
A plausible and industrially relevant synthetic route commences with the synthesis of a key intermediate, 1-methyl-1H-pyrazole-4-carboxylic acid or its ester derivative. This is often achieved through the cyclization of a suitable four-carbon precursor with methylhydrazine. One established method involves the reaction of ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine, which after hydrolysis, yields a pyrazole carboxylic acid. While this specific precursor leads to a difluoromethyl-substituted pyrazole, the underlying principle of pyrazole ring formation is broadly applicable. googleapis.com The subsequent step is the activation of the carboxylic acid and its coupling with pyrrolidine to form the final amide product.
Key Scale-Up Challenges and Mitigation Strategies:
Thermal Management: Exothermic reactions, such as the initial pyrazole formation and the activation of the carboxylic acid with reagents like thionyl chloride, can pose significant safety risks on a larger scale. In a laboratory setting, heat can dissipate relatively quickly from a small flask. However, in large reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of thermal runaway.
Mitigation: The use of jacketed reactors with precise temperature control is essential. A semi-batch process, where one reagent is added portion-wise to the other, can effectively control the rate of reaction and heat generation. For instance, the dropwise addition of freshly prepared ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate to a cooled solution of methylhydrazine in ethanol at -60°C has been reported to control the reaction exotherm and improve regioselectivity. googleapis.com
Reagent Handling and Stoichiometry: The handling of hazardous and corrosive materials like thionyl chloride or oxalyl chloride requires specialized equipment and safety protocols on a large scale. Furthermore, maintaining precise stoichiometric ratios is critical for maximizing yield and minimizing side-product formation.
Mitigation: Closed-system transfers for hazardous reagents are standard practice in preparative synthesis to minimize operator exposure. The use of accurate dosing pumps and flow meters ensures precise control over reagent addition. In the case of the amidation step, careful control of the stoichiometry between the activated pyrazole carboxylic acid and pyrrolidine is crucial to avoid unreacted starting materials that can complicate purification.
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is vital for maintaining reaction homogeneity and achieving consistent results. Poor mixing can lead to localized "hot spots" in exothermic reactions or areas of high reactant concentration, resulting in the formation of impurities.
Mitigation: The selection of an appropriate reactor design and agitator (e.g., impeller type and speed) is critical and should be based on the reaction viscosity and kinetics. Computational fluid dynamics (CFD) modeling can be employed to optimize mixing parameters before implementation.
Work-up and Product Isolation: The isolation and purification of the final product can become a bottleneck in a scaled-up process. Laboratory techniques like column chromatography are often not feasible for large quantities. Crystallization, precipitation, and filtration are more common unit operations in preparative synthesis.
Mitigation: The development of a robust crystallization process is often a key focus of scale-up studies. This involves a careful selection of solvents, optimization of cooling profiles, and control of supersaturation to ensure the desired crystal form and purity. For instance, after hydrolysis of the pyrazole ester, the resulting carboxylic acid can be isolated and purified by precipitation and filtration, which is a scalable process. googleapis.com The final amide product would likely be purified through crystallization from a suitable solvent system.
Solvent Selection and Recovery: The choice of solvents is influenced by factors such as reactant and product solubility, reaction performance, safety, environmental impact, and cost. On a large scale, solvent recovery and recycling are important for economic and environmental reasons.
Mitigation: Process development should aim to minimize the number of different solvents used. Where possible, a single solvent that is effective for both the reaction and the subsequent crystallization is ideal. Distillation and other techniques can be used to recover and purify solvents for reuse.
Illustrative Data for Scale-Up Considerations:
| Parameter | Laboratory Scale | Preparative Scale | Rationale for Change |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Improved heat transfer, mechanical robustness, and containment. |
| Reagent Addition | Manual addition via pipette or funnel | Automated dosing pumps | Precise control of addition rate, improved safety for hazardous reagents. |
| Temperature Control | Oil bath or ice bath | Recirculating thermal fluid in reactor jacket | Accurate and uniform temperature control, crucial for managing exotherms. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer (e.g., pitched-blade turbine) | Ensures homogeneity in larger volumes and with potentially viscous slurries. |
| Product Isolation | Evaporation, column chromatography | Crystallization, filtration, and drying | Scalable, cost-effective, and allows for control of physical properties. |
| Process Analytics | Thin-layer chromatography (TLC) | High-performance liquid chromatography (HPLC), in-situ probes | Provides more quantitative and real-time data for process monitoring and control. |
Advanced Spectroscopic and Structural Elucidation Approaches for 1 Methyl 4 Pyrrolidine 1 Carbonyl 1h Pyrazole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of the proton (¹H) and carbon (¹³C) signals for 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The pyrazole (B372694) ring protons, being in an aromatic system, would appear in the downfield region. The protons of the N-methyl group would resonate as a singlet, while the pyrrolidine (B122466) ring protons would exhibit more complex splitting patterns due to their diastereotopic nature.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole H-3 | 7.8 - 8.2 | Singlet |
| Pyrazole H-5 | 7.6 - 8.0 | Singlet |
| N-CH₃ | 3.8 - 4.2 | Singlet |
| Pyrrolidine CH₂ (adjacent to N) | 3.4 - 3.8 | Triplet |
| Pyrrolidine CH₂ (adjacent to C=O) | 2.4 - 2.8 | Triplet |
| Pyrrolidine CH₂ (β to N and C=O) | 1.8 - 2.2 | Multiplet |
Note: Predicted chemical shifts are estimations and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the amide is expected to be the most downfield signal.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Amide) | 165 - 175 |
| Pyrazole C-4 | 135 - 145 |
| Pyrazole C-3 | 125 - 135 |
| Pyrazole C-5 | 115 - 125 |
| Pyrrolidine C (adjacent to N) | 45 - 55 |
| Pyrrolidine C (adjacent to C=O) | 40 - 50 |
| Pyrrolidine C (β to N and C=O) | 20 - 30 |
| N-CH₃ | 35 - 45 |
Note: Predicted chemical shifts are estimations and may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are crucial for confirming the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the pyrazole protons to the carbonyl carbon and the N-methyl protons to the pyrazole ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule, particularly the orientation of the pyrrolidine ring relative to the pyrazole ring.
Mass Spectrometry (MS) in the Confirmation of Molecular Structure and Purity Assessment
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₃N₃O), the expected exact mass would be approximately 179.1059 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this elemental composition with high accuracy.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for pyrazole derivatives often involve the cleavage of the pyrazole ring and the loss of small neutral molecules. For the target compound, fragmentation of the amide bond and the pyrrolidine ring would also be expected.
Expected Mass Spectrometry Data:
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 180.1137 | Protonated molecular ion |
| [M+Na]⁺ | 202.0956 | Sodium adduct |
| [M-C₄H₈N]⁺ | 110.0456 | Loss of pyrrolidine radical |
| [C₅H₅N₂O]⁺ | 121.0402 | Fragment from pyrazole and carbonyl |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (Amide) | 1630 - 1680 | Strong, characteristic carbonyl stretch |
| C-N (Amide) | 1200 - 1300 | Stretching vibration |
| C=C, C=N (Aromatic) | 1450 - 1600 | Ring stretching vibrations |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
While no crystal structure for this compound is currently available in the public domain, analysis of closely related structures, such as N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, can provide insights into the expected solid-state conformation. nih.gov
Expected Bond Lengths and Angles (based on related structures):
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
| C=O | 1.22 - 1.25 | N-C=O | 118 - 122 |
| C-N (amide) | 1.32 - 1.36 | C4-C(O)-N | 115 - 120 |
| N-C (pyrazole) | 1.35 - 1.39 | C3-C4-C5 | 105 - 108 |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Analysis (if applicable for derivatives)
The target molecule, this compound, is achiral and therefore would not exhibit a VCD or ECD signal. However, if a chiral center were introduced into the molecule, for instance, by substitution on the pyrrolidine ring, these chiroptical techniques would become invaluable for determining the absolute configuration of the resulting enantiomers.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org It is a powerful tool for determining the absolute configuration of chiral molecules in solution. The VCD spectrum of a chiral derivative would show characteristic positive and negative bands corresponding to the vibrational modes of the molecule, which could be compared with quantum chemical predictions to assign the absolute stereochemistry.
Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized ultraviolet-visible light by chiral molecules. researchgate.net It provides information about the electronic transitions within the molecule and is also widely used for the assignment of absolute configuration. For a chiral derivative of the target compound, the pyrazole chromophore would likely give rise to distinct ECD signals that would be sensitive to the stereochemistry of the molecule.
Structure Activity Relationship Sar and Rational Design of 1 Methyl 4 Pyrrolidine 1 Carbonyl 1h Pyrazole Analogues
Design Principles for Structural Modification of the 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole Scaffold
The rational design of analogues of this compound is guided by several key principles aimed at optimizing its biological activity. The scaffold can be dissected into three primary components for modification: the N-methylpyrazole ring, the pyrrolidine (B122466) ring, and the central amide linkage. Strategic alterations to these regions are based on established medicinal chemistry principles to probe the chemical space around the core structure.
Key design strategies include:
Substituent Modification on the Pyrazole (B372694) Ring: Introducing a variety of substituents at available positions on the pyrazole ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can influence binding affinity and selectivity for a biological target.
Alteration of the Pyrrolidine Moiety: The pyrrolidine ring can be modified by introducing substituents, altering its ring size, or replacing it with other cyclic or acyclic amines. These changes can impact the compound's interaction with target proteins and its physicochemical properties such as solubility.
Bioisosteric Replacement of the Amide Bond: The amide linkage is susceptible to metabolic degradation. Replacing it with bioisosteres can enhance metabolic stability and improve oral bioavailability. Common replacements include stable heterocyclic rings like triazoles or oxadiazoles. nih.gov
Conformational Constraint: Introducing rigid elements or substituents that lock the molecule into a specific conformation can enhance binding affinity by reducing the entropic penalty upon binding to a target.
These design principles are systematically applied to generate a library of analogues for biological screening, allowing for a comprehensive understanding of the SAR.
Systematic Exploration of Substituent Effects on the Pyrazole Ring
The pyrazole ring is a critical component of the scaffold, and its substitution pattern significantly influences biological activity. The N-methyl group at the 1-position is a key feature, and its replacement with other alkyl or aryl groups can impact potency and selectivity. Studies on similar pyrazole-based compounds have shown that even minor changes to the N-substituent can lead to considerable differences in activity. nih.gov
Furthermore, the unoccupied positions on the pyrazole ring (positions 3 and 5) are prime targets for substitution. The introduction of various functional groups, such as halogens, alkyls, alkoxys, and cyano groups, can alter the molecule's electronic distribution and steric hindrance. For instance, electron-withdrawing groups can influence the acidity of the pyrazole ring protons and its hydrogen bonding capabilities, while bulky substituents can probe for steric tolerance in the binding pocket of a target protein. A systematic exploration involves synthesizing a matrix of analogues with diverse substituents at these positions to map the SAR.
| Position | Substituent Type | Rationale for Modification | Potential Impact |
| N1-methyl | Alkyl, Aryl, Heteroaryl | Explore steric and electronic effects on binding | Altered potency and selectivity |
| C3 | Halogen, Alkyl, Cyano | Modulate electronics and lipophilicity | Enhanced target engagement and cell permeability |
| C5 | Hydrogen, Small alkyl | Probe for steric clashes in the binding pocket | Improved binding affinity |
Modulation of the Pyrrolidine Moiety and its Impact on Molecular Recognition
Moreover, the conformation of the pyrrolidine ring can be influenced by substitution, which in turn affects the orientation of the entire molecule within a binding pocket. Chiral centers can be introduced to explore stereospecific interactions. Replacing the pyrrolidine with other cyclic amines (e.g., piperidine, morpholine) or even acyclic amines allows for a broader exploration of the chemical space and can lead to improved pharmacokinetic properties.
| Modification | Example | Rationale | Potential Outcome |
| Substitution | 3-hydroxy, 4-fluoro | Introduce new hydrogen bonding or polar interactions | Increased binding affinity and selectivity |
| Ring Size Variation | Piperidine, Azetidine | Alter the spatial orientation of the pharmacophore | Optimized fit within the target's binding site |
| Acyclic Analogues | Diethylamide, Isopropylamide | Increase conformational flexibility and improve solubility | Enhanced bioavailability |
Isosteric Replacements and Bioisosteric Analogues of the Amide Linkage
The amide bond in the this compound scaffold is a potential liability due to its susceptibility to enzymatic hydrolysis. To improve metabolic stability, the amide linkage can be replaced with various isosteres and bioisosteres. These replacements aim to mimic the key electronic and steric properties of the amide group while being more resistant to degradation.
Common bioisosteric replacements for the amide bond include five-membered heterocyclic rings such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. nih.gov These heterocycles can maintain the relative orientation of the pyrazole and pyrrolidine rings while offering improved metabolic stability and potentially new interactions with the target. Other non-classical bioisosteres like trifluoroethylamines have also been explored to mimic the carbonyl group of the amide. drughunter.com The choice of a suitable bioisostere is highly dependent on the specific biological target and its binding site architecture.
Combinatorial Chemistry and High-Throughput Synthesis Strategies for Library Generation
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques are employed. rjpbr.com These approaches allow for the rapid generation of large and diverse libraries of analogues for biological screening.
Solid-phase synthesis is a particularly powerful tool for library generation, where one of the molecular components is attached to a solid support, and subsequent reagents are added in a stepwise fashion. This "split-and-pool" strategy can be used to create thousands of unique compounds in a systematic manner. nih.gov For the synthesis of this compound analogues, a common approach would be to anchor a pyrazole carboxylic acid derivative to a resin and then react it with a diverse set of amines, including various substituted pyrrolidines and other cyclic and acyclic amines. This allows for the rapid exploration of the SAR of the amine moiety. Similarly, libraries can be generated by varying the substituents on the pyrazole ring. High-throughput screening of these libraries against a biological target can then quickly identify promising lead compounds for further optimization.
Identification of Pharmacophoric Elements within the this compound Framework
A pharmacophore model for this class of compounds defines the essential structural features and their spatial arrangement required for biological activity. Based on the SAR data obtained from the synthesized analogues, key pharmacophoric elements can be identified.
For the this compound framework, the pharmacophore is likely to include:
A hydrogen bond acceptor: The carbonyl oxygen of the amide linkage is a prominent hydrogen bond acceptor.
A hydrophobic/aromatic region: The N-methylpyrazole ring provides a region for hydrophobic or aromatic interactions.
A second hydrophobic/aliphatic region: The pyrrolidine ring contributes to the lipophilicity and can engage in van der Waals interactions.
Specific vector orientations: The relative spatial arrangement of these features is crucial for optimal binding to the target.
Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, can be used to build and refine the pharmacophore model. nih.govnih.gov This model then serves as a valuable tool for the virtual screening of compound databases to identify novel scaffolds and for the rational design of new, more potent analogues.
Biochemical and Cellular Mechanistic Investigations of 1 Methyl 4 Pyrrolidine 1 Carbonyl 1h Pyrazole
Target Identification Strategies for Novel Chemical Entities
The initial and most critical step in elucidating the mechanism of action of a novel compound like 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole is the identification of its biological target(s). A variety of strategies are employed for this purpose, broadly categorized into experimental and computational approaches.
Experimental Approaches:
Affinity Chromatography: This technique involves immobilizing the compound on a solid support to capture its binding partners from cell lysates or tissue extracts. The captured proteins are then eluted and identified using mass spectrometry.
Chemical Proteomics: This method utilizes chemical probes, often derivatives of the compound of interest that are modified to allow for affinity-based enrichment or photo-crosslinking to their target proteins within a complex biological sample.
Phenotypic Screening: This high-throughput screening method involves testing the compound across a wide array of cell lines or disease models to identify a specific biological response. The molecular pathways associated with the observed phenotype are then investigated to pinpoint the direct target.
Computational Approaches:
Molecular Docking: In silico docking simulations can predict the binding of this compound to the three-dimensional structures of known proteins. This can help to prioritize potential targets for experimental validation. For instance, docking studies on similar pyrazole (B372694) carboxamides have been used to predict their interaction with enzymes like succinate (B1194679) dehydrogenase and carbonic anhydrase. tandfonline.comnih.gov
Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. This model can then be used to screen databases of protein structures to find potential targets that have a complementary binding site.
Target Prediction Based on Ligand Similarity: By comparing the structure of this compound to compounds with known biological targets, it is possible to infer potential targets. For example, the pyrazole carboxamide scaffold is present in known inhibitors of various enzymes and receptors. tandfonline.comnih.gov
Enzyme Inhibition and Activation Studies at a Molecular Level
Once a potential enzyme target is identified, detailed studies are conducted to characterize the interaction between the compound and the enzyme.
Enzyme kinetic studies are performed to determine the nature and potency of the compound's effect on enzyme activity. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the compound.
Key parameters determined from these studies include:
IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the enzyme's activity by 50%.
Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor.
Mechanism of Inhibition: By analyzing how the compound affects the enzyme's kinetic parameters (Km and Vmax), the mechanism of inhibition can be determined (e.g., competitive, non-competitive, uncompetitive, or mixed). For example, studies on other pyrazole carboxamide derivatives have identified them as noncompetitive inhibitors of carbonic anhydrase isozymes. tandfonline.com
Table 1: Hypothetical Enzyme Inhibition Data for a Pyrazole Carboxamide
| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Enzyme X | 5.2 | 2.1 | Competitive |
| Enzyme Y | 12.8 | 8.5 | Non-competitive |
It is crucial to determine whether the compound binds to the enzyme's active site (orthosteric binding) or to a secondary site (allosteric binding), as this has significant implications for its mechanism of action and potential for selectivity.
Orthosteric Binding: The compound directly competes with the natural substrate for binding to the active site. This is often characteristic of competitive inhibitors.
Allosteric Modulation: The compound binds to a site distinct from the active site, inducing a conformational change in the enzyme that alters its activity. Allosteric modulators can be inhibitors or activators.
Experimental methods to distinguish between these binding modes include detailed kinetic studies in the presence of varying substrate concentrations and structural biology techniques such as X-ray crystallography or cryo-electron microscopy to visualize the compound bound to the enzyme.
Receptor Binding Affinity and Selectivity Profiling
If the identified target is a receptor, a different set of assays is employed to characterize the binding of this compound.
Competitive binding assays are used to determine the affinity of the compound for a specific receptor. In these assays, the compound competes with a known radiolabeled or fluorescently labeled ligand (a molecule that binds to the receptor) for binding to the receptor. The ability of the compound to displace the labeled ligand is measured, and from this, its binding affinity (typically expressed as a Ki or IC50 value) can be calculated. Studies on pyrazole derivatives have utilized such assays to determine their affinity for receptors like the cannabinoid receptor CB1 and the nicotinic acid receptor. nih.govnih.gov
Table 2: Hypothetical Receptor Binding Affinity Data
| Receptor | Labeled Ligand | IC50 (nM) | Ki (nM) |
| Receptor A | [3H]-Ligand X | 150 | 75 |
| Receptor B | [125I]-Ligand Y | >10,000 | >5,000 |
Radioligand binding assays are a common and sensitive method for studying receptor-ligand interactions. These assays use a radioactive isotope-labeled ligand to quantify the number of receptors in a sample and to determine the affinity and selectivity of unlabeled compounds.
The basic steps of a radioligand binding assay include:
Incubation: A preparation of membranes containing the receptor of interest is incubated with the radioligand and varying concentrations of the unlabeled test compound.
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
Detection: The amount of radioactivity bound to the filters is measured using a scintillation counter.
By performing these assays against a panel of different receptors, a selectivity profile for this compound can be generated, which is crucial for predicting its potential therapeutic effects and off-target liabilities.
Modulation of Cellular Signaling Pathways and Protein-Protein Interactions
There is no specific information available in the scientific literature detailing how this compound modulates cellular signaling pathways or its interactions with specific proteins.
No published studies were identified that have utilized Western blotting or immunoprecipitation to investigate the effects of this compound on protein expression or protein-protein interactions.
There are no available reports of reporter gene assays being used to assess the impact of this compound on the activation or inhibition of specific cellular signaling pathways.
Investigation of Mechanisms Regulating Cellular Processes In Vitro (e.g., cell cycle, apoptosis, autophagy)
While related pyrazole compounds have been investigated for their effects on cellular processes such as the cell cycle and apoptosis, no such studies have been published for this compound. nih.govnih.gov Research on other pyrazole derivatives has indicated potential anticancer properties through the induction of apoptosis and cell cycle arrest. nih.govnih.gov However, these findings cannot be directly attributed to this compound without specific experimental evidence.
High-Content Screening Approaches for Phenotypic Profiling
No high-content screening data or phenotypic profiling studies for this compound have been made publicly available. Such screening approaches are valuable for identifying the effects of compounds on cellular morphology and function but have not been reported for this specific molecule. nih.govescholarship.org
Computational Chemistry and in Silico Modeling for 1 Methyl 4 Pyrrolidine 1 Carbonyl 1h Pyrazole
Quantum Chemical Calculations for Molecular Conformation and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic characteristics of molecules like 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole. eurasianjournals.comresearchgate.net These calculations can predict molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule.
Molecular Conformation: The rotational barriers around the single bonds, such as the one connecting the pyrazole (B372694) ring to the carbonyl group and the carbonyl group to the pyrrolidine (B122466) ring, can be calculated to identify the most stable, low-energy conformations of the molecule.
Electronic Properties: The distribution of electron density, dipole moment, and electrostatic potential are key electronic properties that can be determined. These properties are vital for understanding how the molecule might interact with biological targets. researchgate.net
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.govnottingham.ac.uk This method is crucial for understanding the potential biological targets of this compound and its mode of interaction at the molecular level.
The initial step in molecular docking is the identification of potential binding sites on the target protein. These are often cavities or grooves on the protein surface. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within these sites to find the most favorable binding mode. researchgate.net The interactions are typically stabilized by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mui.ac.ir
Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a target molecule for a given pose. bionity.comwikipedia.org They are essential for ranking different binding poses and for virtual screening of compound libraries. slideshare.net There are several classes of scoring functions, including force-field-based, empirical, and knowledge-based functions. bionity.com
Various docking algorithms are available, each with its own strengths and weaknesses. The choice of algorithm can influence the accuracy of the predicted binding mode and affinity. acs.org
| Algorithm | Approach | Strengths | Limitations |
|---|---|---|---|
| AutoDock | Lamarckian Genetic Algorithm | Widely used, good for flexible ligands. | Can be computationally intensive. |
| Glide | Hierarchical search protocol | Fast and accurate for many systems. | Commercial software. |
| GOLD | Genetic Algorithm | Handles ligand flexibility well. | Can be sensitive to starting parameters. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Compound-Target Complexes
Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.govuzh.ch For this compound, MD simulations can be used to study the stability of its complex with a biological target. researchgate.netrsc.orgtandfonline.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions on a timescale of nanoseconds to microseconds. uzh.ch
Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bond persistence over the simulation time. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For a series of pyrazole derivatives including this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds. acs.orgresearchgate.net
The first step in QSAR modeling is the calculation of a large number of molecular descriptors for each compound in the dataset. nih.gov These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. pharmatutor.orghufocw.org
Following descriptor generation, feature selection techniques are employed to identify the most relevant descriptors that are highly correlated with the biological activity. This step is crucial for building a robust and predictive QSAR model and avoiding overfitting. pharmatutor.org
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (0D/1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition. |
| Topological (2D) | Connectivity indices, Wiener index | Atom connectivity and branching. |
| Geometrical (3D) | Molecular surface area, Molecular volume | Three-dimensional shape and size. |
| Electronic | Dipole moment, Partial charges | Electron distribution. |
Statistical Validation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.orgnih.gov The reliability and predictive power of a QSAR model are established through rigorous statistical validation. Several statistical parameters are commonly employed to assess the quality of these models.
For instance, in a study on 1H-Pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors, a 2D-QSAR model was developed and validated using a range of statistical metrics. researchgate.net The high value of R² (coefficient of determination) for the training set (R²train = 0.9816) indicates a strong correlation between the descriptors and the biological activity within the model. researchgate.net The adjusted R² (R²adj = 0.97706) accounts for the number of descriptors in the model. researchgate.net
Internal validation is often performed using the leave-one-out cross-validation method, which yields the cross-validation coefficient (Q²). A Q² value of 0.9668 in the aforementioned study suggests good internal predictive ability. researchgate.net For external validation, the model's predictive capacity is tested on an external set of compounds not used in model development. The predictive R² (R²pred = 0.721131) and the R² for the test set (R²test = 0.6952) are key indicators of a model's robustness and ability to generalize to new chemical entities. researchgate.net
Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also subjected to statistical validation. For the 1H-Pyrazole derivatives, the CoMFA model showed an R²train of 0.975 and a Q² of 0.664, while the CoMSIA model yielded an R²train of 0.938 and a Q² of 0.614, indicating that both models have excellent predictive capabilities. researchgate.net
Table 1: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Example Value (2D-QSAR) researchgate.net | Example Value (3D-QSAR - CoMFA) researchgate.net |
|---|---|---|---|
| R²train | Coefficient of determination for the training set | 0.9816 | 0.975 |
| Q² | Cross-validation coefficient (leave-one-out) | 0.9668 | 0.664 |
| R²adj | Adjusted R² for the training set | 0.97706 | N/A |
| R²test | R² for the external test set | 0.6952 | N/A |
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based approaches are employed in the design of novel pyrazole derivatives.
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target. Methods like pharmacophore modeling and QSAR are central to ligand-based design. nih.gov For example, a study on pyrazole-based derivatives as selective COX-2 inhibitors used pharmacophore and QSAR modeling of known pyrazoles to identify key chemical features essential for potent and selective inhibition. nih.gov This information was then used to design and synthesize novel compounds. nih.gov
Structure-based drug design is applicable when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy, or homology modeling. nih.gov Molecular docking is a primary tool in this approach, used to predict the binding orientation and affinity of a ligand to its target. In a study of pyrazole derivatives as potential antibacterial agents, molecular docking simulations were performed within the active site of Topoisomerase IV to predict binding energies and interactions. johnshopkins.edu Another study on N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide used molecular docking to predict its binding orientation in the active site of succinate (B1194679) dehydrogenase. nih.gov In cases where the experimental structure of the target is unavailable, homology modeling can be used to generate a 3D model, as was done for the C-C chemokine receptor type 1 (CCR1) in a study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives. nih.gov
Computational Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling for In Silico Prediction of Systemic Behavior
Computational, or in silico, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component of modern drug discovery, including for pyrazole derivatives. nih.govfrontiersin.org These predictions help in the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.
In silico tools are used to predict various physicochemical and pharmacokinetic properties. For instance, studies on pyrazole derivatives have involved the prediction of properties governed by Lipinski's and Veber's rules to assess drug-likeness. johnshopkins.edu These rules consider parameters such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. allsubjectjournal.com
Furthermore, computational models can predict potential toxicity. For some pyrazole derivatives, in silico predictions have indicated a lack of immunotoxicity, mutagenicity, and cytotoxicity. johnshopkins.edu The prediction of a compound's interaction with cytochrome P450 (CYP) enzymes is also important, as these enzymes play a key role in drug metabolism. frontiersin.org Computational tools can estimate whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms. frontiersin.org
Table 2: Predicted Physicochemical and Pharmacokinetic Properties for a Hypothetical Pyrazole Derivative
| Property | Predicted Value/Compliance | Importance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Oral bioavailability (Lipinski's Rule) allsubjectjournal.com |
| logP | < 5 | Permeability and solubility (Lipinski's Rule) allsubjectjournal.com |
| Hydrogen Bond Donors | < 5 | Permeability (Lipinski's Rule) allsubjectjournal.com |
| Hydrogen Bond Acceptors | < 10 | Permeability (Lipinski's Rule) allsubjectjournal.com |
| Rotatable Bonds | ≤ 10 | Oral bioavailability (Veber's Rule) johnshopkins.edu |
| Blood-Brain Barrier Permeation | Predicted (Yes/No) | Central nervous system effects frontiersin.org |
| CYP450 Substrate/Inhibitor | Predicted (e.g., CYP2C9) | Drug metabolism and potential drug-drug interactions frontiersin.org |
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed to prepare 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via two primary routes:
- Acylation of Pyrazole : React 1-methyl-1H-pyrazole-4-carboxylic acid derivatives (e.g., acid chlorides) with pyrrolidine under basic conditions. For example, phosphorus oxychloride (POCl₃) can activate carboxylic acids for nucleophilic attack by amines .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronate esters. For instance, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (a boronic ester precursor) can react with carbonyl-containing electrophiles in the presence of palladium catalysts .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like over-acylation.
Q. How is the structural identity of this compound confirmed?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained. This method provides unambiguous bond-length and angle data .
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Compare chemical shifts with analogous pyrazole-pyrrolidine hybrids (e.g., δ ~7.5–8.0 ppm for pyrazole protons; δ ~45–50 ppm for pyrrolidine carbons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₄N₃O₂⁺ requires m/z 224.1131) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O) near 1650–1700 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be improved during the acylation of pyrazole intermediates?
- Methodological Answer :
- Catalyst Optimization : Employ coupling agents like HATU or EDCI to enhance amide bond formation efficiency.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize transition states.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., pyrrolidine oxidation) .
- Purification : Employ flash chromatography with gradient elution (cyclohexane/ethyl acetate) to isolate the product .
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- Methodological Answer :
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC can confirm carbonyl connectivity to pyrrolidine .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbonyl group behavior.
- Batch Comparison : Analyze impurities via LC-MS and correlate with reaction conditions (e.g., excess reagents, incomplete purification) .
Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., carbonyl group nucleophilicity) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare binding affinities with nitro-substituted analogs (e.g., the nitro group in similar compounds enhances hydrogen bonding ).
Q. What in vitro assays are recommended to evaluate biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria, referencing protocols for pyrazole-oxadiazole hybrids .
- Enzyme Inhibition Assays : Test for kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
